molecular formula C4H9NO B6160511 N-(2-methylpropylidene)hydroxylamine CAS No. 5775-73-5

N-(2-methylpropylidene)hydroxylamine

Cat. No.: B6160511
CAS No.: 5775-73-5
M. Wt: 87.1
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylpropylidene)hydroxylamine: is an organic compound with the molecular formula C4H9NO. It is an aldoxime derived from 2-methylpropanal and is functionally related to isobutyraldehyde . This compound is known for its role in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-methylpropylidene)hydroxylamine can be synthesized from isobutyraldehyde. The synthesis involves the reaction of isobutyraldehyde with hydroxylamine under controlled conditions. The reaction typically requires an acidic or basic catalyst to facilitate the formation of the oxime .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: N-(2-methylpropylidene)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2-methylpropylidene)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methylpropylidene)hydroxylamine involves its ability to act as a nucleophile. It can form imines and enamines through nucleophilic addition to carbonyl compounds. This reaction is facilitated by the presence of an acidic or basic catalyst, which helps in the formation of the intermediate carbinolamine .

Comparison with Similar Compounds

  • N-(2-methylpropylidene)hydroxylamine
  • Propanal oxime
  • Isobutyraldehyde oxime

Comparison: this compound is unique due to its specific structure and reactivity. Compared to other oximes, it has distinct properties that make it suitable for specific applications in synthesis and research. Its ability to form stable intermediates and its reactivity with various nucleophiles and electrophiles set it apart from similar compounds .

Properties

CAS No.

5775-73-5

Molecular Formula

C4H9NO

Molecular Weight

87.1

Purity

95

Origin of Product

United States

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